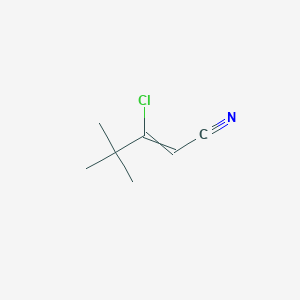

![molecular formula C8H8N2O2S B1597568 [5-(2-Methyl-1,3-Thiazol-4-yl)-3-Isoxazolyl]Methanol CAS No. 388088-79-7](/img/structure/B1597568.png)

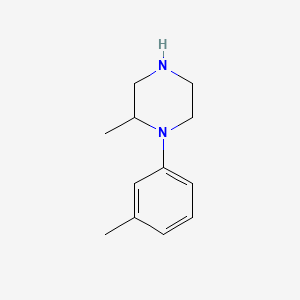

[5-(2-Methyl-1,3-Thiazol-4-yl)-3-Isoxazolyl]Methanol

Übersicht

Beschreibung

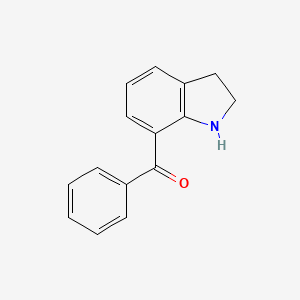

[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol, also known as MTIM, is a chemical compound that has been widely researched for its potential therapeutic applications. MTIM is a heterocyclic compound that contains a thiazole and isoxazole ring in its structure. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Thiazol-Derivate sind für ihre antimikrobiellen Eigenschaften bekannt. Sie können so konzipiert werden, dass sie als antibakterielle Mittel gegen verschiedene Stämme wie Staphylococcus aureus, E. coli, P. aeruginosa und S. typhi wirken . Das Vorhandensein des Thiazolrings kann genutzt werden, um neue antimikrobielle Medikamente mit möglicherweise geringeren Nebenwirkungen zu entwickeln.

Krebsbekämpfung und Zytotoxizität

Der Thiazolring ist ein häufiges Merkmal vieler antineoplastischer Medikamente. Verbindungen mit dieser Einheit haben eine zytotoxische Aktivität gegen menschliche Tumorzelllinien gezeigt . Die Forschung an [5-(2-Methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]methanol könnte zur Entwicklung neuer Krebstherapien führen, insbesondere wenn die Verbindung eine selektive Toxizität gegenüber Krebszellen aufweist.

Antioxidative Eigenschaften

Thiazol-Derivate haben signifikante antioxidative Aktivitäten gezeigt. Diese Eigenschaft ist entscheidend für die Entwicklung von Therapeutika, die den Körper vor oxidativem Stress schützen können, der an zahlreichen Krankheiten beteiligt ist, darunter neurodegenerative Erkrankungen .

Entzündungshemmende und Analgetische Wirkungen

Die entzündungshemmenden und analgetischen Wirkungen von Thiazolverbindungen machen sie zu Kandidaten für die Entwicklung neuer entzündungshemmender und schmerzstillender Medikamente. Diese Anwendungen sind besonders relevant bei der Behandlung chronisch-entzündlicher Erkrankungen .

Antivirale und antiretrovirale Therapie

Thiazol-Derivate wurden bei der Synthese von antiviralen und antiretroviralen Medikamenten verwendet. Dies umfasst Anwendungen bei der Behandlung von HIV, wobei der Thiazolring eine Rolle für die Wirksamkeit des Medikaments spielt .

Neuroprotektive Anwendungen

Das neuroprotektive Potenzial von Thiazol-Derivaten ist ein weiterer interessanter Bereich. Diese Verbindungen könnten bei der Behandlung neurologischer Erkrankungen eingesetzt werden, möglicherweise zur Unterstützung der Synthese von Neurotransmittern oder zum Schutz von Nervengewebe vor Schäden .

Landwirtschaftliche Chemikalien

Thiazolverbindungen finden Verwendung im Bereich der Agrochemikalien. Sie können zu Pestiziden oder Herbiziden verarbeitet werden und bieten so einen Schutz von Nutzpflanzen vor Schädlingen und Krankheiten .

Industrielle Anwendungen

In der Industrie können Thiazol-Derivate als Beschleuniger chemischer Reaktionen oder bei der Synthese von Farbstoffen und Pigmenten verwendet werden. Ihre chemischen Eigenschaften machen sie für verschiedene Anwendungen in Fertigungsprozessen geeignet .

Wirkmechanismus

Target of Action

This compound is part of a unique collection of chemicals provided for early discovery researchers . More research is needed to identify its specific targets and their roles.

Mode of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazoles are known to be involved in a variety of biological activities and could potentially affect multiple pathways

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the bioavailability of the compound. Further pharmacokinetic studies are needed to provide a comprehensive understanding of this compound’s behavior in the body.

Result of Action

As a thiazole derivative, it may share some of the biological activities associated with this class of compounds, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Biochemische Analyse

Biochemical Properties

[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, which are structurally related to this compound, have been shown to exhibit antimicrobial, antifungal, antiviral, and antitumor activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to impact the synthesis of neurotransmitters and the release of energy from carbohydrates . These effects are crucial for maintaining normal cellular functions and can lead to therapeutic benefits in treating various diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, thiazole derivatives have been shown to influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

[5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-5-9-7(4-13-5)8-2-6(3-11)10-12-8/h2,4,11H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQHCDZMYKOBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380054 | |

| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

388088-79-7 | |

| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

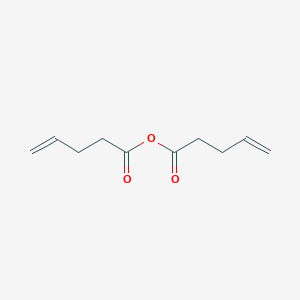

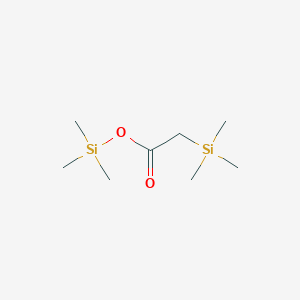

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

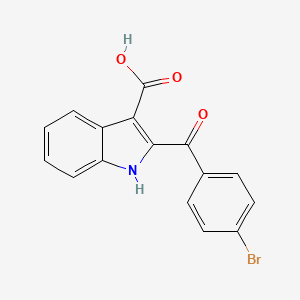

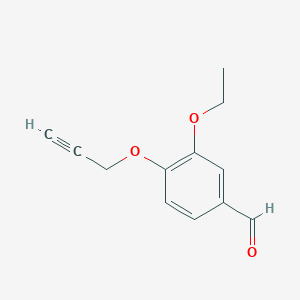

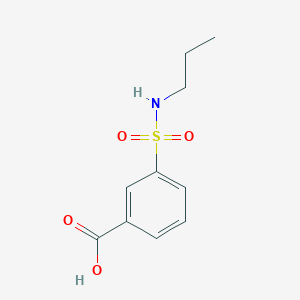

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide](/img/structure/B1597485.png)

![2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597489.png)

![Methyl (1R,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1597494.png)